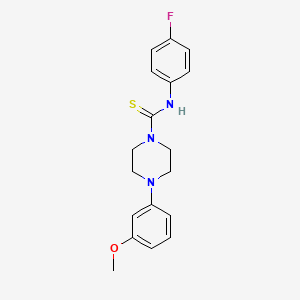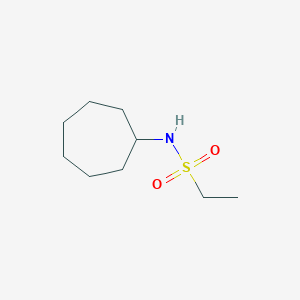
5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione
Overview
Description
5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione, also known as CBID, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. CBID has been synthesized using several methods, and its unique structure and properties have made it a promising candidate for various research applications.
Scientific Research Applications
Molecular Structure and Conformational Analysis
- The molecular structure and conformational properties of compounds similar to 5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione have been a subject of research. For example, studies have analyzed the dipole moments and conformational preferences of similar biindole derivatives, providing insights into their molecular behavior in different solvents and temperatures. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Lam, Ma, Huang, & Liang, 2003).
Antiproliferative and Apoptotic Activities
- Research into the biological activities of 5-chloro-3,3'-biindole derivatives has revealed their potential in cancer therapy. Studies have found that certain derivatives can significantly reduce cancer cell viability and induce apoptosis in prostate cancer cells, suggesting their potential as antiproliferative agents (Nazemi Moghaddam, Jalal, & Zeraatkar, 2017).
Vibrational and DFT Studies
- Detailed vibrational and Density Functional Theory (DFT) studies have been conducted on related chloro-isoindole-dione compounds. These studies, which include Fourier transform infrared (FTIR) and FT-Raman spectra analysis, provide valuable data on the vibrational frequencies and molecular geometry, enhancing our understanding of these compounds at a molecular level (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Crystal Structure Analysis
- The crystal structure of compounds structurally related to 5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione has been determined through single-crystal X-ray diffraction methods. Such studies are essential for understanding the solid-state properties and potential applications in materials science (Wang, Jian, & Liu, 2008).
Optical Properties
- Research on isoindole-1,3-dione compounds, which are structurally related to 5-chloro-3,3'-biindole-2,2'(1H,1'H)-dione, has explored their optical properties, including their absorbance, transmittance, and refractive index. This is significant for potential applications in optoelectronics and material sciences (Tan, Kizilkaya, Gündüz, & Kara, 2018).
properties
IUPAC Name |
3-(5-chloro-2-hydroxy-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-8-5-6-12-10(7-8)14(16(21)19-12)13-9-3-1-2-4-11(9)18-15(13)20/h1-7,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQBCCRGZUULSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC4=C3C=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisoindigo | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)

![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)
![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)
